
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is further substituted with a 4-fluorophenyl group, a 1,2,4-oxadiazole ring, and a 4-methylbenzyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
The synthesis of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. The synthetic route can be summarized as follows:
-
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring is synthesized by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Attachment of the 4-fluorophenyl group: : The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, under basic conditions.
-
Formation of the quinazoline core: : The quinazoline core is constructed by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
-
Introduction of the 4-methylbenzyl group: : The 4-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Final assembly: : The final step involves the coupling of the 1,2,4-oxadiazole ring with the quinazoline core, typically through a nucleophilic substitution reaction, to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
化学反応の分析
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
-
Coupling reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is of interest as a potential therapeutic agent due to its unique structural features. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
-
Materials Science: : The compound’s unique structure may impart interesting physical and chemical properties, making it useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
-
Chemical Biology: : The compound can be used as a molecular probe to study biological processes and interactions, particularly those involving its target pathways and molecular mechanisms.
-
Industrial Applications: : The compound may find applications in various industrial processes, such as catalysis or as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological activity. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, gene expression, or metabolic processes, leading to the observed biological effects. The exact molecular targets and pathways involved would require further experimental validation and characterization.
類似化合物との比較
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
-
Quinazoline derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure but differ in their substituents and biological activities.
-
1,2,4-Oxadiazole derivatives: : Compounds like raltegravir, an antiretroviral drug, contain the 1,2,4-oxadiazole ring but have different substituents and therapeutic applications.
-
Fluorophenyl derivatives: : Compounds like fluoxetine, an antidepressant, contain the fluorophenyl group but differ in their overall structure and pharmacological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
CAS番号 |
1207032-07-2 |
|---|---|
分子式 |
C25H19FN4O3 |
分子量 |
442.45 |
IUPAC名 |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChIキー |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2808143.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)
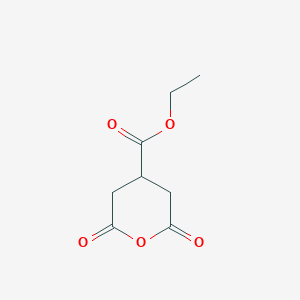
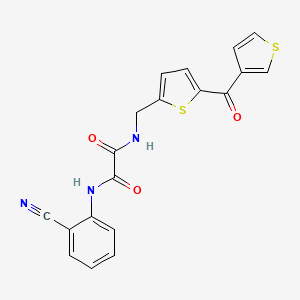
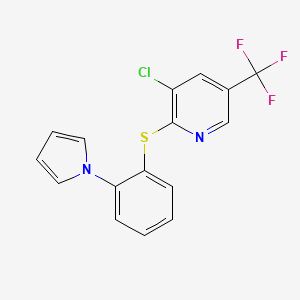

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

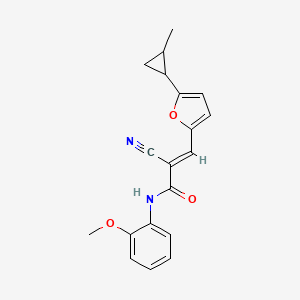

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)
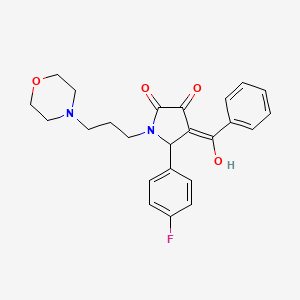
![1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea](/img/structure/B2808163.png)
